2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile

Description

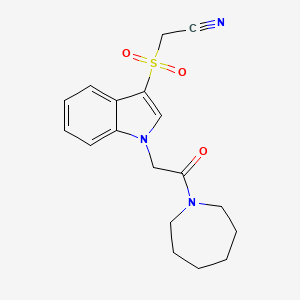

2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a synthetic indole derivative characterized by a sulfonyl group, an acetonitrile moiety, and an azepane ring substituted at the indole nitrogen. The sulfonyl group enhances electrophilicity, while the azepane ring contributes to conformational flexibility, influencing interactions with biological targets .

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c19-9-12-25(23,24)17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMWQCKIAVTOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including an indole moiety and azepane ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 428.52 g/mol. The structure includes an indole ring, which is known for its diverse biological properties, and a sulfonyl group that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O3S |

| Molecular Weight | 428.52 g/mol |

| CAS Number | Not specified |

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems:

- Enzyme Inhibition : The indole moiety may bind to active sites of enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound might modulate signaling pathways by interacting with various receptors.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have reported that indole derivatives possess anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cytoprotective Effects

In vitro studies have demonstrated cytoprotective effects against chemotherapeutic agents like doxorubicin and cisplatin. Extracts from related compounds have shown increased survival rates in cell lines subjected to cytotoxic stress.

Case Studies

- Cytotoxicity Studies :

-

Mechanistic Insights :

- Research into related compounds has shown that they can inhibit specific pathways involved in cancer progression, suggesting that this compound may also exhibit similar properties.

Comparison with Similar Compounds

Structural Comparison with Similar Indole Derivatives

Core Structural Features

The target compound shares a common indole-acetonitrile scaffold with several analogs. Key differences lie in substituents at the indole nitrogen and the 3-position:

Key Observations :

- Azepane vs. Other N1 Substituents : The azepane-oxoethyl group (azepan-1-yl-2-oxoethyl) in the target compound provides greater steric bulk and hydrogen-bonding capacity compared to simpler groups like benzyl (e.g., 4f, 4h in ) or furan-methyl .

- Sulfonyl vs.

Physicochemical Properties

- Hydrogen Bonding : The sulfonyl group acts as a strong hydrogen-bond acceptor, while the azepane’s carbonyl oxygen enhances solubility in polar solvents. This contrasts with methoxy-substituted analogs (e.g., ), which rely on weaker dipole-dipole interactions.

- LogP and Solubility : Computational data for the target compound (XLogP ≈ 2.5) suggests moderate lipophilicity, intermediate between the more polar 4-methoxy analog (XLogP ~1.8) and the highly lipophilic furan-methyl derivative (XLogP ~3.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.